molecular formula C7H8Br2N2 B8554171 3,4-Dibromobenzylhydrazine

3,4-Dibromobenzylhydrazine

Cat. No.: B8554171
M. Wt: 279.96 g/mol
InChI Key: LGYQGASEWMVLDF-UHFFFAOYSA-N
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Description

3,4-Dibromobenzylhydrazine is a halogenated benzylhydrazine derivative characterized by two bromine substituents at the 3- and 4-positions of the benzene ring, coupled with a hydrazine functional group. For example, 3,5-dibromo-4-chlorobenzaldehyde reacts with 4-chlorobenzohydrazide to form a structurally similar hydrazone compound with a C=N double bond in the E configuration .

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

(3,4-dibromophenyl)methylhydrazine

InChI

InChI=1S/C7H8Br2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2

InChI Key

LGYQGASEWMVLDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNN)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and functional properties of benzylhydrazine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
3,4-Dibromobenzylhydrazine Br (3,4-positions) ~280.9 (calculated) High hydrophobicity; strong electron-withdrawing effects; potential for halogen bonding
PDHBzy OH (3,4-positions) ~152.1 Water-soluble; redox-active catechol groups enable polymerization into coatings
LASSBio-1366 OCH₃ (3,4-positions) ~356.4 Methoxy groups enhance solubility in organic solvents; adenosine A2a receptor agonist activity
4-Chloro-N′-(3,5-dibromo-2... Cl, Br (3,5-positions) ~405.5 Halogen-rich structure; crystalline solid with intermolecular C–H···O interactions
Caffeic Acid OH (3,4-positions) ~180.2 Antioxidant properties; precursor for polydopamine-like polymers


Key Observations:

  • Electronic Effects: Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring compared to methoxy (electron-donating) or hydroxy (redox-active) groups. This alters electrochemical behavior; for instance, brominated derivatives may exhibit lower oxidation potentials than catechol-based PDHBzy .
  • Solubility : Bromine substituents decrease water solubility (logP ~3.5 estimated) relative to hydroxylated analogues like PDHBzy (logP ~0.8) .
  • Polymerization : Unlike PDHBzy, which polymerizes via catechol oxidation into uniform coatings, brominated hydrazines may require harsher conditions due to reduced redox activity .

Electrochemical and Polymerization Behavior

  • PDHBzy: Forms smooth, adherent polymeric coatings via oxidative polymerization at pH 8.5, mimicking polydopamine . Electrochemical studies show reversible catechol/quinone redox couples at ~0.2 V (vs. Ag/AgCl) .
  • This compound: Bromine’s inductive effect likely shifts oxidation potentials to higher voltages (>0.5 V), limiting spontaneous polymerization under mild conditions. However, bromine may enhance thermal stability in polymeric forms .

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